molecular formula C12H13F3N2O B12312628 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide

Cat. No.: B12312628
M. Wt: 258.24 g/mol
InChI Key: YFHIIRBVIAFCMB-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide is a chemical compound with the molecular formula C12H13F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a phenylpyrrolidine moiety.

Preparation Methods

The synthesis of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylpyrrolidine moiety may also play a role in modulating the compound’s biological activity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,16H,6-7H2,(H,17,18)/t9-,10+/m0/s1

InChI Key

YFHIIRBVIAFCMB-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.